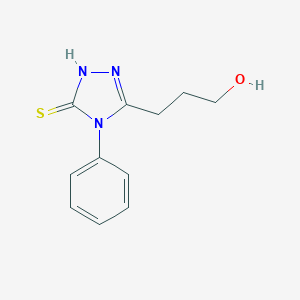

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL

Übersicht

Beschreibung

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Wissenschaftliche Forschungsanwendungen

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL has a wide range of scientific research applications:

Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development

Medicine: It has shown promise in the development of anti-inflammatory, analgesic, and anticancer agents

Industry: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .

Mode of Action

Based on the structural similarity to other triazole derivatives, it can be hypothesized that it may interact with its targets through the formation of covalent bonds, given the presence of the mercapto group .

Result of Action

Similar compounds have been shown to exhibit antifungal and cytotoxic effects .

Biochemische Analyse

Biochemical Properties

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The mercapto group in the compound allows it to form strong bonds with metal ions, which can be crucial in enzyme catalysis. For instance, it has been observed to interact with metalloproteins, where it can act as a ligand, stabilizing the metal center and facilitating enzymatic reactions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, further influencing the biochemical properties of the compound .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways involved in cell growth, differentiation, and apoptosis. Furthermore, this compound has been reported to impact gene expression by interacting with transcription factors and influencing their binding to DNA .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazole ring can interact with nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA. These interactions can result in changes in the activity of enzymes involved in DNA replication, transcription, and translation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to oxidative conditions can lead to the formation of disulfide bonds, affecting its activity. Long-term studies in vitro and in vivo have demonstrated that the compound can induce sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at intermediate doses, while adverse effects become prominent at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. Additionally, it can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can facilitate its accumulation in mitochondria, influencing mitochondrial function and energy metabolism .

Vorbereitungsmethoden

The synthesis of 3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of substituted aromatic acids with hydrazine hydrate in ethanol, followed by further reactions to introduce the mercapto and phenyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Analyse Chemischer Reaktionen

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives

Vergleich Mit ähnlichen Verbindungen

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL can be compared with other similar compounds such as:

- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol

- 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

- 5-mercapto-4H-1,2,4-triazol-3-ol These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities . The uniqueness of this compound lies in its specific combination of the mercapto and phenyl groups, which contribute to its distinct biological activities and potential applications .

Biologische Aktivität

3-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-YL)propan-1-OL is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and case studies.

The compound's molecular formula is , with a molecular weight of approximately 235.31 g/mol. Its structure features a triazole ring, which is known for contributing to various biological activities.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of mercapto-substituted triazoles. For instance, a study demonstrated that derivatives of triazole compounds exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 1 to 32 µg/mL against clinical strains of Enterococcus and Staphylococcus species .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 1 - 32 |

| Other derivatives | Enterococcus sp. | 1 - 32 |

2. Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. Research indicates that mercapto-substituted triazoles can induce cytotoxic effects in cancer cells. For example, studies report IC50 values below 10 µg/mL for several derivatives against HeLa and MCF-7 cell lines, indicating potent anticancer activity .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| HeLa | <10 | High |

| MCF-7 | <10 | High |

3. Antioxidant Activity

The antioxidant capacity of the compound has also been assessed. Compounds with similar structures have shown significant free radical scavenging activity in vitro. For instance, studies suggest that these triazole derivatives can effectively reduce oxidative stress markers in cellular models .

The biological activities of this compound are thought to arise from its ability to interact with various biological targets:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Mechanism : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of caspases or by inhibiting cell cycle progression.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Study on MRSA Strains : A clinical trial involving patients with MRSA infections demonstrated that treatment with a derivative similar to this compound resulted in significant reductions in bacterial load compared to control groups .

- Anticancer Trials : In vitro studies on human cancer cell lines showed that the compound effectively inhibited tumor growth and induced apoptosis at low concentrations .

Eigenschaften

IUPAC Name |

3-(3-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c15-8-4-7-10-12-13-11(16)14(10)9-5-2-1-3-6-9/h1-3,5-6,15H,4,7-8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQYJFFFOCXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365324 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83503-21-3 | |

| Record name | 3-(5-MERCAPTO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)PROPAN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.